
3-Hydroxybenzaldehyde
Overview
Description
m-Hydroxybenzaldehyde, also known as meta-hydroxybenzaldehyde or 3-hydroxybenzaldehyde, is an organic compound with the molecular formula C₇H₆O₂. It is a derivative of benzaldehyde, where a hydroxyl group is substituted at the meta position relative to the aldehyde group. This compound is a colorless to pale yellow solid with a characteristic almond-like odor. It is used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and fragrances .
Synthetic Routes and Reaction Conditions:
Phenol Method: This method involves the reaction of phenol with formaldehyde in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a Foucault acylation reaction to introduce the formyl group at the meta position of phenol.
Benzoic Acid Method: In this method, benzoic acid is first oxidized to benzoic anhydride, which is then esterified with methanol to produce methyl benzoate.
Industrial Production Methods:
Esterification and Chlorination: The industrial production of m-hydroxybenzaldehyde involves multiple steps, including esterification, chlorination, distillation, hydrolysis, refining, and drying.
Types of Reactions:
Oxidation: m-Hydroxybenzaldehyde can be oxidized to m-hydroxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to m-hydroxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: m-Hydroxybenzaldehyde can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: m-Hydroxybenzoic acid.
Reduction: m-Hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Vasculoprotective Effects
Recent studies have highlighted the vasculoprotective effects of 3-HBA, particularly in the context of atherosclerosis. Research demonstrated that 3-HBA inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor (PDGF). In vitro assays showed that treatment with 3-HBA resulted in significant inhibition of VSMC migration and proliferation, as evidenced by MTS and BrdU assays. Furthermore, it was found to suppress inflammatory markers in human umbilical vein endothelial cells (HUVECs) and exhibited anti-angiogenic properties in vivo through Matrigel plug assays .
Antioxidant Properties
3-HBA is also recognized for its antioxidant capabilities. It serves as a precursor for phenolic compounds, which are known for their antioxidative properties. Studies indicate that compounds with hydroxyl groups at specific positions on the benzene ring exhibit enhanced intracellular antioxidative activity compared to those without . This characteristic makes 3-HBA a valuable compound in developing antioxidant therapies.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties as well. A study assessed the antibacterial activity of 3-HBA and found it effective against various bacterial strains, suggesting its potential use in pharmaceutical formulations aimed at treating bacterial infections .
Environmental Applications
Dye Industry
In environmental science, 3-HBA has been utilized in the textile industry as a dye precursor. The compound's ability to form stable colored complexes makes it suitable for various dyeing processes. Additionally, advancements in supercritical carbon dioxide dyeing techniques have reduced water usage and enhanced dye efficiency, positioning 3-HBA as an eco-friendly alternative in dye applications .
Water Treatment
Research has explored the adsorption kinetics of 3-HBA on bentonite clay, indicating its potential role in wastewater treatment processes. The kinetics were found to fit a pseudo-second-order model, suggesting effective removal capabilities from contaminated water sources . This application highlights 3-HBA's utility in environmental remediation efforts.
Material Science
Ionophore Development
In material science, 3-HBA is employed as an ionophore in the development of selective sensors. Specifically, it has been used to create sensitive PVC membrane sensors for detecting terbium ions (Tb³⁺). The incorporation of 3-HBA enhances the selectivity and sensitivity of these sensors, showcasing its importance in analytical chemistry .
Case Studies
Mechanism of Action
The mechanism of action of m-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways:
Fluorescence Modulation: m-Hydroxybenzaldehyde is used as a precursor to synthesize multicolor luminescent carbon dots. The fluorescence modulation mechanism involves the formation of molecular fluorophores with different conjugated structures, which aggregate to form carbon dots.
Enzyme Interaction: In biological systems, m-hydroxybenzaldehyde can interact with enzymes such as aldehyde dehydrogenases, influencing metabolic pathways and biochemical reactions.
Comparison with Similar Compounds
m-Hydroxybenzaldehyde is one of the three isomers of hydroxybenzaldehyde, the others being:
o-Hydroxybenzaldehyde (2-hydroxybenzaldehyde):
p-Hydroxybenzaldehyde (4-hydroxybenzaldehyde): This isomer has the hydroxyl group at the para position relative to the aldehyde group.
Uniqueness of m-Hydroxybenzaldehyde:
Position of Hydroxyl Group: The meta position of the hydroxyl group in m-hydroxybenzaldehyde influences its reactivity and the types of reactions it undergoes, making it distinct from its ortho and para isomers.
Applications: While all three isomers have applications in organic synthesis, m-hydroxybenzaldehyde is particularly valuable in the synthesis of specific pharmaceuticals and as a precursor for luminescent materials
Biological Activity
3-Hydroxybenzaldehyde (3-HBA), a naturally occurring compound and a structural isomer of salicylaldehyde, has garnered attention for its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of 3-HBA, supported by relevant research findings and case studies.
3-HBA is characterized by its hydroxyl group at the meta position of the benzaldehyde structure, which influences its reactivity and biological properties. It is known to act as a precursor for various phenolic compounds, including Protocatechuic aldehyde (PCA), which has demonstrated significant vasculoprotective effects . The compound's mechanism of action includes:
- Antioxidant Activity : 3-HBA exhibits strong antioxidant properties, which are essential in mitigating oxidative stress in cells. This is particularly relevant in conditions such as atherosclerosis and neurodegenerative diseases .
- Vasculoprotective Effects : Research indicates that 3-HBA can inhibit vascular smooth muscle cell (VSMC) proliferation and migration, thus preventing pathological vascular remodeling .
1. Vasculoprotective Effects
A pivotal study investigated the vasculoprotective effects of 3-HBA on endothelial cells and VSMCs. The findings revealed that:
- In Vitro Studies : 3-HBA treatment significantly reduced PDGF-induced VSMC migration and proliferation. It also inhibited key signaling pathways associated with inflammation and cell cycle progression, specifically by downregulating p-NF-κB and p-p38 levels in human umbilical vein endothelial cells (HUVECs) .
- In Vivo Studies : In animal models, such as Sprague Dawley rats, 3-HBA demonstrated anti-angiogenic properties by suppressing neointima formation and enhancing blood circulation post-thrombus formation .
2. Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of 3-HBA against oxidative stress-induced apoptosis in astrocytes:
- Cell Viability Enhancement : In experiments involving Angiostrongylus cantonensis excretory-secretory products (ESPs), treatment with 3-HBA improved astrocyte viability by activating the Shh signaling pathway while inhibiting apoptosis-related molecules like Bax and Bid .
- Mechanistic Insights : The protective effects were attributed to the modulation of signaling pathways that regulate cell survival and apoptosis, indicating potential applications in neurodegenerative diseases .
3. Antibacterial Activity
3-HBA has also been evaluated for its antibacterial properties. Studies suggest that it may inhibit bacterial growth through mechanisms that involve disrupting bacterial cell membranes or interfering with metabolic processes . This property positions it as a candidate for developing new antimicrobial agents.
Case Studies
Case Study 1: Vasculoprotective Effects in Atherosclerosis
In a controlled study involving C57BL/6 mice, researchers administered 100 mg/kg of 3-HBA over one week. Results indicated significant reductions in neointima formation following common carotid artery balloon injury, suggesting its potential as a therapeutic agent for atherosclerosis .
Case Study 2: Neuroprotection Against A. cantonensis
Another study focused on the protective effects of 3-HBA on astrocytes exposed to A. cantonensis ESPs. The results demonstrated that pre-treatment with varying concentrations of 3-HBA significantly increased cell viability compared to untreated controls, underscoring its neuroprotective capabilities .
Comparative Analysis
The following table summarizes key biological activities of this compound compared to other related compounds:
Compound | Antioxidant Activity | Vasculoprotective Effects | Neuroprotective Effects | Antibacterial Activity |
---|---|---|---|---|
This compound | High | Yes | Yes | Yes |
Protocatechuic Aldehyde | Moderate | Yes | Limited | Limited |
Salicylaldehyde | Moderate | Limited | Limited | Moderate |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3-hydroxybenzaldehyde, and how are its structural properties characterized?
- Synthesis : 3-HBA can be synthesized via oxidative polycondensation or through modified vertical Bridgman techniques for single-crystal growth .
- Characterization : X-ray diffraction (orthorhombic system confirmation), UV-Vis spectroscopy, and thermal analysis (e.g., differential scanning calorimetry) are used to determine crystallinity and stability .
- Physicochemical Properties : Solubility in water (8.45 mg/mL at 25°C) and organic solvents, molecular formula (C₇H₆O₂), and spectral data (e.g., SMILES: C1=CC(=CC=C1C=O)O) are documented in PubChem and CAS databases .
Q. How does the hydroxyl group position in hydroxybenzaldehyde isomers affect biological activity?
- Structural Impact : The meta-position (C3) hydroxyl group in 3-HBA confers distinct antioxidative and anti-inflammatory properties compared to ortho- (2-HBA) and para- (4-HBA) isomers. For example, 3-HBA inhibits VSMC proliferation via AKT phosphorylation, while 4-HBA shows weaker effects .
- Methodology : Comparative studies using BrdU proliferation assays, Western blotting (e.g., phospho-AKT detection), and structural-activity relationship (SAR) modeling .
Advanced Research Questions
Q. What experimental models are suitable for studying 3-HBA's vasculoprotective effects?
- In Vitro Models : Human umbilical vein endothelial cells (HUVECs) and VSMCs treated with TNF-α or PDGF-BB to assess anti-inflammatory (VCAM-1/ICAM-1 suppression) and antiproliferative (cell cycle arrest at S/G0-G1 phases) effects .
- In Vivo Models :
- Matrigel Plug Assay : Quantifies angiogenesis inhibition in C57BL6 mice .
- Carotid Artery Injury Model : Evaluates neointima formation reduction in Sprague Dawley rats .
Q. How can researchers resolve contradictions in bioactivity data between 3-HBA and its derivatives?
- Case Study : Methylation or glycosylation of the C3-OH group abolishes antioxidative activity, as shown in SAR studies .
- Methodology :
- Kinetic Assays : Compare ALDH2 substrate specificity for 3-HBA vs. derivatives .
- Transcriptomic Analysis : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. What advanced synthetic routes improve 3-HBA yield and purity for research applications?
- Novel Method : Solid-phase reaction systems optimize yield (98% purity) and reduce byproducts compared to traditional hydrolysis .
- Purification : Distillation or chromatography (e.g., HPLC with C18 columns) ensures high-purity 3-HBA for pharmacological studies .
Q. How does 3-HBA interact with enzymatic pathways in metabolic studies?
- Key Enzymes :
- 3-Hydroxybenzyl Alcohol Dehydrogenase : Converts 3-hydroxybenzyl alcohol to 3-HBA in bacterial systems (e.g., MchAB in Pseudomonas spp.) .
- Aldehyde Dehydrogenase (ALDH2) : 3-HBA is a substrate for ALDH2 in rats and humans, influencing detoxification pathways .
- Methodology : Enzyme kinetics (Km/Vmax determination) and inhibition assays using recombinant proteins .
Q. Methodological Considerations
Q. What analytical techniques are critical for quantifying 3-HBA in complex matrices?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) or LC-MS for sensitivity .
- Spectroscopy : FT-IR for functional group analysis (e.g., hydroxyl and aldehyde stretches) .
Q. How can researchers design dose-response studies for 3-HBA's therapeutic applications?
- Dosing Range : In vitro: 10–100 μM (anti-inflammatory effects); in vivo: 10–50 mg/kg (mouse models) .
- Controls : Include vehicle (e.g., saline) and positive controls (e.g., protocatechuic aldehyde for vascular studies) .
Q. Emerging Research Directions
Q. What are the untapped therapeutic potentials of 3-HBA in neurodegenerative diseases?
- Precursor Role : 3-HBA is used to synthesize PET agent J147 for Alzheimer’s disease, suggesting utility in amyloid-β modulation .
- Study Design : Combine in vitro blood-brain barrier permeability assays with in vivo cognitive testing in transgenic mouse models .
Q. How can computational modeling enhance 3-HBA research?
Properties
IUPAC Name |
3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVREABSGIHHMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059220 | |
Record name | 3-Hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059220 | |
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Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 3-Hydroxybenzaldehyde | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 3-Hydroxybenzaldehyde | |
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CAS No. |
100-83-4 | |
Record name | 3-Hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-hydroxybenzaldehyde | |
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Record name | Benzaldehyde, 3-hydroxy- | |
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Record name | 3-Hydroxybenzaldehyde | |
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Record name | 3-hydroxybenzaldehyde | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.630 | |
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Record name | 3-HYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2819J40E | |
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Retrosynthesis Analysis
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